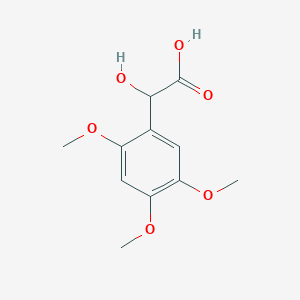
2-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a difluoroethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-2-fluorobenzene.
Substitution Reaction: The 3-bromo-2-fluorobenzene undergoes a substitution reaction with difluoroethanamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-2-fluorophenyl)methanol: This compound has a similar structure but with a hydroxyl group instead of the difluoroethanamine moiety.
(3-Bromo-2-fluorophenyl)acetonitrile: This compound features a nitrile group instead of the difluoroethanamine moiety.
Uniqueness
2-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, as well as the difluoroethanamine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H7BrF3N |
|---|---|
Peso molecular |
254.05 g/mol |
Nombre IUPAC |
2-(3-bromo-2-fluorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7BrF3N/c9-6-3-1-2-5(7(6)10)8(11,12)4-13/h1-3H,4,13H2 |
Clave InChI |
LWPLVZSTKWPFPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)F)C(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




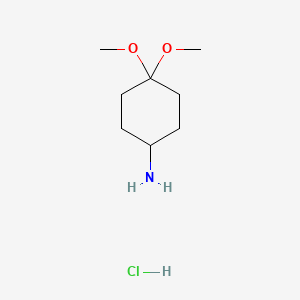
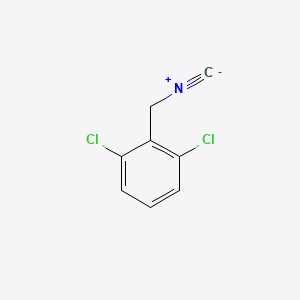
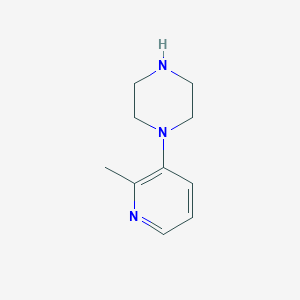
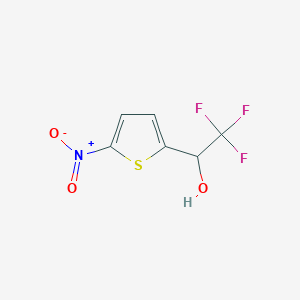


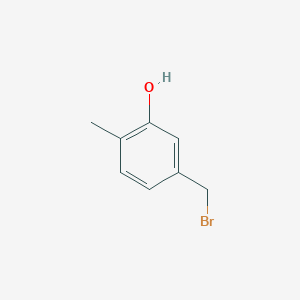
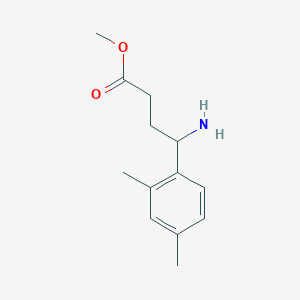

![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)
